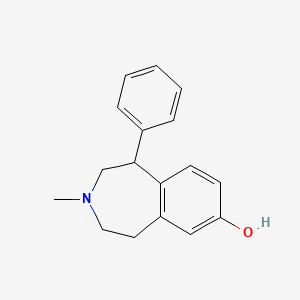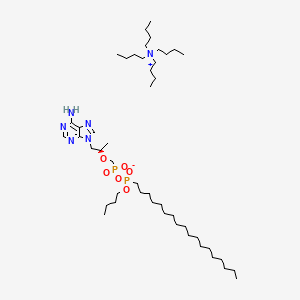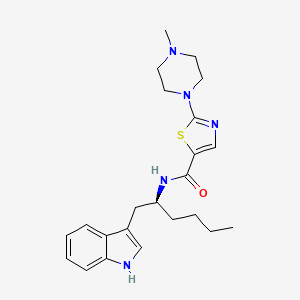
(S)-Minzasolmin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Minzasolmin is a chiral compound known for its significant pharmacological properties. It is widely studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest for researchers aiming to develop new drugs.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Minzasolmin typically involves several steps, starting from readily available starting materials. One common synthetic route includes the asymmetric reduction of a prochiral ketone using a chiral catalyst. This method ensures the selective formation of the (S)-enantiomer. Reaction conditions often involve the use of solvents like tetrahydrofuran or dichloromethane, with temperatures maintained at low levels to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. Catalysts used in industrial synthesis are often immobilized on solid supports to facilitate easy separation and reuse.
化学反应分析
Types of Reactions
(S)-Minzasolmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Halogenated this compound with nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
科学研究应用
(S)-Minzasolmin has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interaction with various biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent in treating neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials with specific chiral properties.
作用机制
The mechanism of action of (S)-Minzasolmin involves its interaction with specific molecular targets in the body. It binds to receptor sites on proteins, altering their conformation and activity. This binding can activate or inhibit various signaling pathways, leading to the desired therapeutic effects. The compound’s stereochemistry is crucial for its binding affinity and specificity, making the (S)-enantiomer more effective than its counterpart.
相似化合物的比较
Similar Compounds
®-Minzasolmin: The enantiomer of (S)-Minzasolmin, which has different biological activity due to its stereochemistry.
Minzasolmin analogs: Compounds with similar core structures but different functional groups, leading to variations in their pharmacological properties.
Uniqueness
This compound stands out due to its high enantioselectivity and specific interaction with biological targets. Its unique stereochemistry makes it more effective in certain therapeutic applications compared to its analogs and enantiomers.
属性
分子式 |
C23H31N5OS |
|---|---|
分子量 |
425.6 g/mol |
IUPAC 名称 |
N-[(2S)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m0/s1 |
InChI 键 |
GDFWCSZNQVAQGR-SFHVURJKSA-N |
手性 SMILES |
CCCC[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
规范 SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


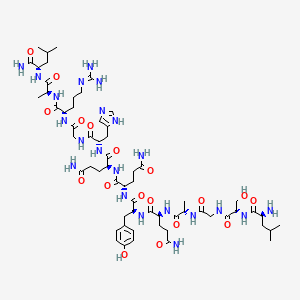
![4-[(2R)-4-[(4-hydroxyphenyl)methyl]-5-[(4-methoxyphenyl)methyl]-3-oxo-2-propan-2-yl-2H-pyrazin-1-yl]-3-nitro-N-[[(2S)-oxolan-2-yl]methyl]benzamide](/img/structure/B12382493.png)
![3-Ethyl-8-((2-methylimidazo[2,1-b]thiazol-6-yl)methyl)-7-(oxetan-3-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12382501.png)
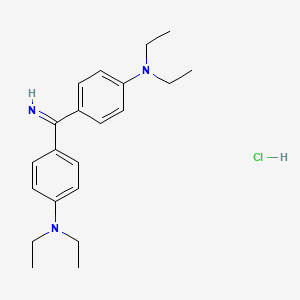

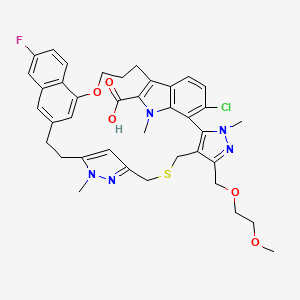

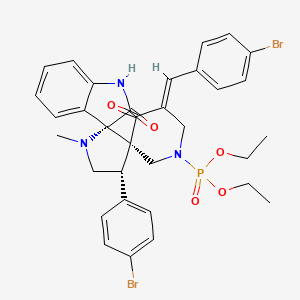


![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
